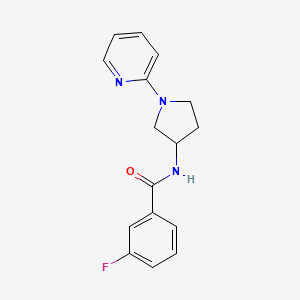

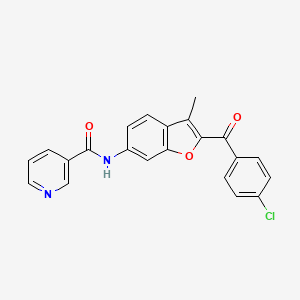

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

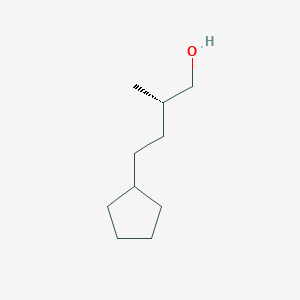

“3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The molecular weight of a similar compound, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine, is 166.2 .Applications De Recherche Scientifique

Synthesis and Characterization

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest in the field of organic chemistry, particularly in the synthesis of various pharmaceutical intermediates and research chemicals. The compound's unique structural features, such as the fluoro and pyridyl groups, contribute to its significance in chemical synthesis and material science.

One notable application involves the development of stereoselective synthesis methods for related compounds, which are crucial intermediates in the preparation of antibiotics for treating respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012). This research highlights the compound's potential in contributing to new therapeutic agents.

Additionally, structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides have been conducted to understand the effects of substituent patterns on molecular conformation and physicochemical properties (Mocilac et al., 2012). Such studies are essential for designing molecules with desired properties for pharmaceutical applications.

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been explored for their potential as bioactive compounds. The synthesis and characterization of benzamide derivatives highlight the importance of structural modification in developing new compounds with potential biological activity (Achugatla et al., 2017).

Moreover, the compound and its derivatives are used in the synthesis of radiotracers for imaging applications in medicine, such as [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology, respectively (Ohkubo et al., 2021). This illustrates the compound's utility in developing diagnostic tools for various diseases.

Material Science and Luminescence

In material science, derivatives of this compound have been explored for their luminescence properties. For example, benzamides with pyridine moieties have been developed as blue fluorophores for biological and organic material applications, showcasing the potential of such compounds in creating new luminescent materials (Yamaji et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target protein-serine/threonine kinases .

Mode of Action

This interaction could lead to changes in cellular processes, potentially resulting in the desired therapeutic effect .

Biochemical Pathways

Given its potential target, it may affect pathways regulated by protein-serine/threonine kinases .

Pharmacokinetics

Similar compounds have been reported to exhibit good bioavailability .

Result of Action

Based on the potential target, it could inhibit the function of protein-serine/threonine kinases, leading to changes in cellular processes .

Propriétés

IUPAC Name |

3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBBJEAXGMZVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)

![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2806291.png)

![4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2806295.png)

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

methanone](/img/structure/B2806303.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)